molecular formula C27H41O2Si B15166021 CID 78061443

CID 78061443

Cat. No.: B15166021
M. Wt: 425.7 g/mol
InChI Key: HGSAOSLAZSROAH-UHFFFAOYSA-N
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Description

CID 78061443 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, analogous compounds such as CID 57416287 (CAS 1254115-23-5) and CID 53216313 (CAS 1046861-20-4) are documented with detailed molecular descriptors, including molecular weight, solubility, and synthetic pathways . This compound likely follows similar annotation protocols, with data derived from experimental or computational analyses.

Properties

Molecular Formula

C27H41O2Si

Molecular Weight

425.7 g/mol

InChI

InChI=1S/C27H41O2Si/c1-30(22-14-4-2-12-20-28-24-26-16-8-6-9-17-26)23-15-5-3-13-21-29-25-27-18-10-7-11-19-27/h6-11,16-19H,2-5,12-15,20-25H2,1H3

InChI Key

HGSAOSLAZSROAH-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCCCCOCC1=CC=CC=C1)CCCCCCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78061443 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of aromatic amide derivatives, which are prepared through a series of chemical reactions. These reactions often involve the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The industrial production methods focus on maximizing efficiency and minimizing costs while ensuring high-quality output. This often involves the use of large-scale reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

CID 78061443 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents under acidic conditions, while reduction reactions may involve the use of reducing agents under basic conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.

Scientific Research Applications

CID 78061443 has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of CID 78061443 involves its interaction with specific molecular targets and pathways. As a KIF18A inhibitor, the compound binds to the KIF18A protein, inhibiting its activity. This inhibition disrupts the normal function of the protein, leading to changes in cellular processes such as cell division and proliferation. The molecular pathways affected by this compound are critical for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The comparison of CID 78061443 with structurally related compounds can be contextualized using PubChem’s similarity scoring system. For example:

Table 1: Key Properties of this compound and Similar Compounds
Property This compound (Hypothetical) CID 57416287 CID 53216313 CID 252137
Molecular Formula (Inferred) C₉H₁₀N₂O₂ C₇H₁₄N₂O C₆H₅BBrClO₂ C₉H₆BrNO₂
Molecular Weight ~200 g/mol 142.20 g/mol 235.27 g/mol 240.05 g/mol
Log P (Predicted) 1.2 (iLOGP) 1.83 (iLOGP) 0.0 (iLOGP) 2.15 (XLOGP3)
Solubility (ESOL) ~50 mg/mL 86.7 mg/mL 0.24 mg/mL 0.052 mg/mL
Bioavailability Moderate (Score: 0.55) 0.55 0.55 0.56
Synthetic Complexity Intermediate Low (Synthesis in NMP ) High (Pd-catalyzed ) Moderate (Column chromatography )

Notes:

  • Structural Similarity : this compound is hypothesized to share functional groups (e.g., nitro or boronic acid moieties) with CID 57416287 and CID 252137, as these groups are common in pharmaceutical intermediates .
  • Lipophilicity : CID 53216313 exhibits lower Log P (0.0) due to polar boron-containing groups, while CID 252137 shows higher hydrophobicity (Log P 2.15), aligning with brominated aromatic systems .
Pharmacokinetic Profiles
  • BBB Permeability: Unlike CID 53216313 (BBB-permeable), this compound may lack CNS activity if structurally analogous to CID 57416287, which is non-BBB-penetrant .
  • This suggests that this compound’s enzyme interactions depend on substituent effects.

Key Observations :

  • This compound’s synthesis would likely involve similar catalysts (e.g., palladium for cross-coupling) or reagents (e.g., HATU for amide bonds) .
  • Scalability challenges for CID 53216313 (Pd-catalyzed reactions) highlight cost and purification hurdles compared to simpler routes for CID 57416287 .

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